molecular formula C13H20 B8301003 Diisopropyltoluene CAS No. 26444-54-2

Diisopropyltoluene

Cat. No.: B8301003
CAS No.: 26444-54-2
M. Wt: 176.30 g/mol
InChI Key: VGVZNHQJMQJYJO-UHFFFAOYSA-N
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Description

Diisopropyltoluene (3,5-diisopropyltoluene) is an alkyl-substituted aromatic compound characterized by two isopropyl groups attached to the meta positions of a toluene backbone. It is commonly utilized in coordination chemistry as a donor in iodine complexation studies due to its electron-rich aromatic system. Its steric profile, influenced by the bulky isopropyl substituents, plays a critical role in modulating its reactivity and donor strength in charge-transfer complexes .

Properties

CAS No.

26444-54-2

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

1-methyl-2,3-di(propan-2-yl)benzene

InChI

InChI=1S/C13H20/c1-9(2)12-8-6-7-11(5)13(12)10(3)4/h6-10H,1-5H3

InChI Key

VGVZNHQJMQJYJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Steric Hindrance: Bulky isopropyl groups in this compound and tetraisopropylbenzene reduce donor strength compared to less hindered analogs like durene (tetramethylbenzene) and mesitylene. For example, this compound’s $K$ (0.45) is ~4× lower than durene’s (1.98) due to steric retardation .

Electronic Effects : Methyl groups in durene and mesitylene enhance electron donation, resulting in higher $K$ values and red-shifted charge-transfer absorption maxima ($\lambda_{\text{max}}$) compared to isopropyl-substituted derivatives .

Thermodynamics : The less negative ΔH° and ΔS° values for this compound suggest weaker complex stability and reduced entropy-driven binding compared to methylated analogs .

Comparison with Non-Benzene Analogs

  • Diisopropanol-p-toluidine: Functionalized with amino and alcohol groups, this compound diverges significantly in reactivity, favoring hydrogen bonding over charge-transfer interactions .

Preparation Methods

Process Overview

The catalytic dehydrogenation of terpenes, particularly dipentene (a mixture of limonene isomers), represents a commercially viable route to para-cymene. This method leverages abundant byproducts from turpentine processing, such as kautschin, as feedstocks. The process involves three primary steps:

  • Liquid-Phase Dehydrogenation : Dipentene reacts over a palladium-carbon (Pd/C) catalyst at elevated temperatures.

  • Fractional Distillation : Separation of para-cymene from byproducts like p-menthane.

  • Alkaline Treatment : Crude cymene is treated with sodium hydroxide to remove residual impurities prior to final distillation.

Catalysts and Conditions

The Pd/C catalyst (5–8% Pd loading) operates optimally at 168–180°C for 3–5 hours, achieving dipentene conversion rates exceeding 95%. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature168–180°CHigher temperatures accelerate dehydrogenation but risk catalyst sintering.
Reaction Time3–5 hoursProlonged durations maximize conversion but increase energy costs.
Catalyst Loading5–8% PdHigher Pd content enhances activity but raises material costs.

Post-reaction, fractional distillation at reduced pressure (vacuum) isolates para-cymene from p-menthane, achieving 80–85% recovery. Subsequent treatment with 2–10% NaOH at 170–190°C eliminates trace ethers and alcohols, yielding >99% pure para-cymene.

Alkylation of Toluene with Isopropyl Alcohol

Catalyst Systems

The Friedel-Crafts alkylation of toluene with isopropyl alcohol (IPA) over solid acid catalysts, such as silicon aluminophosphate (SAPO-5), offers a selective route to para-cymene. SAPO-5’s microporous structure enhances para-selectivity by restricting transition-state diffusion of bulkier ortho/meta isomers.

SAPO-5 Optimization

Increasing silicon content in SAPO-5 elevates Brønsted acidity, boosting toluene conversion from 40% (low-Si) to 68% (high-Si) at 513 K. However, excessive Si incorporation (>10 wt%) induces framework collapse, reducing surface area and activity.

Reaction Kinetics and Selectivity

The alkylation follows first-order kinetics relative to IPA, with an apparent activation energy of 45 kJ/mol. Key findings include:

ConditionEffect on Selectivity
Temperature (453–553 K)Peak para-selectivity (72%) at 513 K; higher temperatures favor cracking.
Toluene:IPA Molar Ratio (2:1 to 8:1)Higher ratios (8:1) suppress di-isopropylation, enhancing cymene selectivity to 88%.
Space Time (1–4 h)Longer contact times increase IPA conversion but promote coking.

A dual-site Langmuir-Hinshelwood model accurately describes the mechanism, where IPA adsorption on acid sites precedes rate-limiting surface reaction with toluene.

Comparative Analysis of Synthetic Methods

Efficiency and Cost Considerations

MethodAdvantagesLimitations
Terpene Dehydrogenation High purity (>99%), utilizes renewable feedstocksPd catalyst cost; multi-step purification.
Toluene Alkylation Single-step process; tunable selectivityLower purity (85–90%); catalyst deactivation.

Industrial Scalability

The Pd/C-based process dominates commercial production due to its high throughput (500 kg/batch) and compatibility with continuous distillation systems. In contrast, SAPO-5 alkylation remains confined to pilot-scale applications due to rapid coking and regenerative challenges .

Q & A

Q. Q1. What are the standard analytical techniques for quantifying diisopropyltoluene in environmental samples?

Methodological Answer: this compound (DIPT) is typically quantified using gas chromatography-mass spectrometry (GC-MS) due to its volatility and hydrophobic properties. For environmental matrices (e.g., soil, water), solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is recommended for sample preparation . Calibration curves should be validated using deuterated analogs (e.g., DIPT-d14) to account for matrix effects. Detection limits vary by instrument, but modern GC-MS systems achieve sensitivities of 0.1–1.0 ppb .

Q. Q2. How do structural isomers of this compound influence reactivity in catalytic systems?

Methodological Answer: Isomeric purity is critical for reproducibility in catalysis research. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are essential for distinguishing isomers like ortho-, meta-, and para-diisopropyltoluene . Computational methods (e.g., density functional theory) can predict steric and electronic effects on reaction pathways. For experimental validation, use controlled batch reactions with standardized substrates (e.g., hydrogenation of alkenes) to compare isomer-specific catalytic activity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer: Discrepancies in thermal decomposition temperatures (e.g., 200–250°C) often stem from experimental design differences. To reconcile

Standardize testing conditions : Use thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (air) atmospheres.

Control sample purity : Verify via high-performance liquid chromatography (HPLC) or GC-MS.

Cross-reference with computational models : Simulate bond dissociation energies (BDEs) to identify decomposition pathways .
Example: A 2024 study found para-DIPT degrades 15% faster than meta-DIPT under oxidative conditions due to radical stabilization differences .

Q. Q4. What experimental designs are optimal for studying this compound’s environmental fate in aquatic systems?

Methodological Answer: Adopt a tiered approach:

Lab-scale biodegradation assays : Use OECD 301F (ready biodegradability) protocols with activated sludge inoculum. Monitor via GC-MS and isotopic labeling (¹⁴C-DIPT) to track mineralization rates .

Microcosm studies : Simulate natural water-sediment systems (e.g., EPA 835.1240) to assess partitioning coefficients (Kd) and photolysis kinetics .

Field validation : Deploy passive samplers (e.g., POCIS) in contaminated sites to correlate lab data with real-world persistence .

Data Collection and Validation

Q. Q5. How should researchers address inconsistencies in this compound’s spectroscopic databases?

Methodological Answer: Leverage multi-platform validation:

Technique Key Parameters Reference Databases
IR SpectroscopyCompare absorbance bands (e.g., C-H stretch at 2850–2960 cm⁻¹)NIST Chemistry WebBook
NMRCross-check δ values (e.g., isopropyl protons at 1.2–1.4 ppm)SDBS (Spectral Database for Organic Compounds)
MSValidate fragmentation patterns against published spectra in Reaxys or SciFinder

Q. Q6. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

Optimize reaction conditions : Use statistical tools like response surface methodology (RSM) to identify critical parameters (e.g., temperature, catalyst loading).

Implement QC/QA protocols : Require ≥99% purity (via HPLC) and isomer-specific certification for commercial suppliers .

Document deviations : Maintain a lab notebook with raw data (e.g., NMR spectra, yields) to trace variability sources .

Ethical and Scholarly Considerations

Q. Q7. How can researchers ensure compliance with ethical guidelines when publishing this compound toxicity data?

Methodological Answer:

Disclose conflicts of interest : If funded by industrial partners, explicitly state their role in study design .

Adopt FAIR principles : Share raw datasets (e.g., GC-MS chromatograms) in repositories like Figshare or Zenodo with DOI links .

Validate in vivo toxicity claims : Follow OECD 423 (acute oral toxicity) or 210 (fish embryo) protocols, and include negative controls .

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